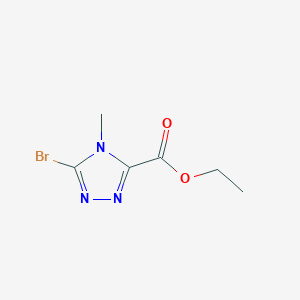
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-4h-1,2,4-triazole-3-thiol with ethyl bromoacetate . The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazole derivative, while oxidation may produce a triazole oxide.
Scientific Research Applications
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of advanced materials such as polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that are critical for the survival or proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-4h-1,2,4-triazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4-methyl-4h-1,2,4-triazole-3-thiol: Contains a thiol group instead of an ester, leading to different chemical properties and applications.
4-Methyl-4h-1,2,4-triazole-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the ester group.
Uniqueness
Ethyl 5-bromo-4-methyl-4h-1,2,4-triazole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C6H8BrN3O2 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
ethyl 5-bromo-4-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H8BrN3O2/c1-3-12-5(11)4-8-9-6(7)10(4)2/h3H2,1-2H3 |
InChI Key |
AQFJHVBTJCDQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(N1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















